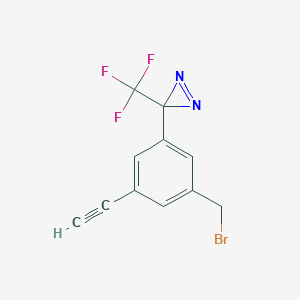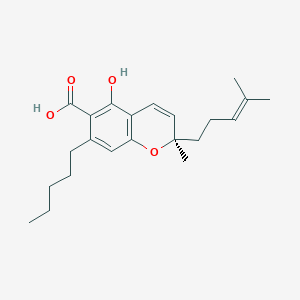
Undecanedioic acid, 5-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanedioic acid, 5-oxo-: is a medium-chain dicarboxylic acid with the molecular formula C11H18O5 It is a derivative of undecanedioic acid, characterized by the presence of an oxo group at the 5th carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of 11-hydroxyundecanoic acid: One common method involves the oxidation of 11-hydroxyundecanoic acid using periodic acid (H5IO6) and chromium trioxide (CrO3) in wet acetonitrile.
Oxidation of α-nitro ketone: Another method involves the oxidation of α-nitro ketone in methanol with sodium phosphate and sodium hydroxide, followed by the addition of Oxone® (potassium peroxymonosulfate) at room temperature.
Industrial Production Methods: Industrial production methods for undecanedioic acid, 5-oxo-, typically involve large-scale oxidation processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Undecanedioic acid, 5-oxo-, can undergo further oxidation to form more oxidized derivatives.
Reduction: It can be reduced to form the corresponding alcohol or other reduced forms.
Substitution: The oxo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Periodic acid (H5IO6), chromium trioxide (CrO3), Oxone®.
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Various nucleophiles depending on the desired substitution.
Major Products:
Oxidation products: More oxidized derivatives of undecanedioic acid.
Reduction products: Alcohols and other reduced forms.
Substitution products: Compounds with different functional groups replacing the oxo group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of polymers: Used as a monomer in the synthesis of polyamides and polyesters.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Metabolic studies: Used as a model compound to study metabolic pathways involving dicarboxylic acids.
Medicine:
Antifungal agent: Exhibits antifungal properties and is used in the development of antifungal drugs.
Industry:
Lubricants: Used in the production of high-performance lubricants.
Plasticizers: Acts as a plasticizer in the manufacturing of plastics and resins.
Mecanismo De Acción
The mechanism of action of undecanedioic acid, 5-oxo-, involves its interaction with various molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to induce oxidative stress in fungal cells, leading to the disruption of cell membrane and cell wall integrity . This compound can modulate the expression of genes involved in lipid metabolism, pathogenesis, and mRNA processing, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Undecanedioic acid: The parent compound without the oxo group.
Nonanedioic acid: A shorter-chain dicarboxylic acid.
Dodecanedioic acid: A longer-chain dicarboxylic acid.
Comparison:
Unique Properties: The presence of the oxo group at the 5th carbon position in undecanedioic acid, 5-oxo-, imparts unique chemical reactivity and biological activity compared to its parent compound and other similar dicarboxylic acids.
Applications: While undecanedioic acid and other dicarboxylic acids are used in similar applications, the specific properties of undecanedioic acid, 5-oxo-, make it particularly useful in antifungal treatments and as a precursor in the synthesis of specialized polymers and catalysts.
Propiedades
Número CAS |
87358-48-3 |
|---|---|
Fórmula molecular |
C11H18O5 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
5-oxoundecanedioic acid |
InChI |
InChI=1S/C11H18O5/c12-9(6-4-8-11(15)16)5-2-1-3-7-10(13)14/h1-8H2,(H,13,14)(H,15,16) |
Clave InChI |
MEEMMABYFKSQGY-UHFFFAOYSA-N |
SMILES canónico |
C(CCC(=O)CCCC(=O)O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


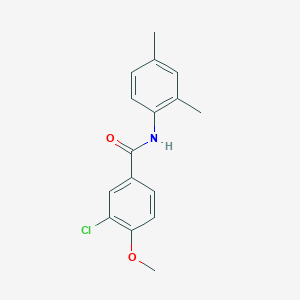
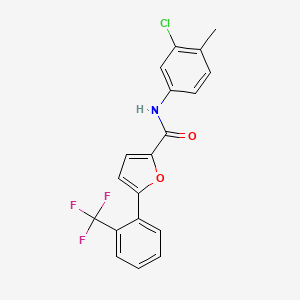
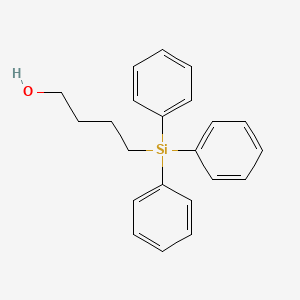
![dimethyl 4-benzyl-1-(3-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-2,3-dicarboxylate](/img/structure/B11942119.png)
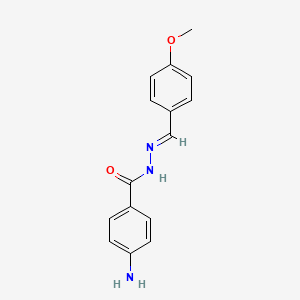
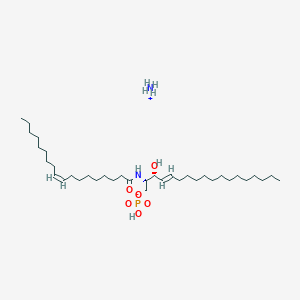
![[(2R)-2-(13-carboxytridecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11942132.png)
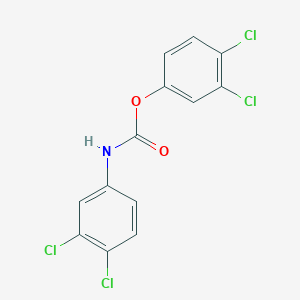

![methyl 4-{[2-((E)-{[oxo(4-toluidino)acetyl]hydrazono}methyl)phenoxy]methyl}benzoate](/img/structure/B11942160.png)


